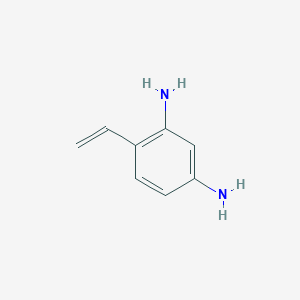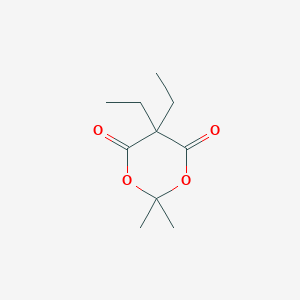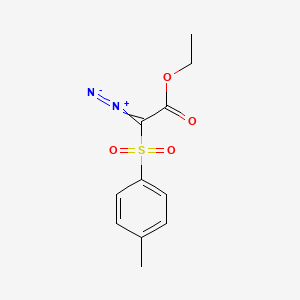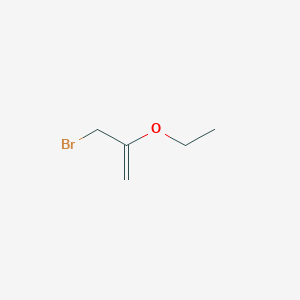![molecular formula C5H8O3S B14682821 Acetic acid, [(2-oxopropyl)thio]- CAS No. 33691-97-3](/img/structure/B14682821.png)
Acetic acid, [(2-oxopropyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, [(2-oxopropyl)thio]- is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid, [(2-oxopropyl)thio]- can be synthesized through several methods. One common approach involves the reaction of acetic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetic acid, [(2-oxopropyl)thio]- often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Acetic acid, [(2-oxopropyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The thioester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetic acid, [(2-oxopropyl)thio]- can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
科学研究应用
Acetic acid, [(2-oxopropyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of acetic acid, [(2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to acetic acid, [(2-oxopropyl)thio]- include other thioesters and thiol-containing compounds, such as thioacetic acid and thiolacetic acid .
Uniqueness
What sets acetic acid, [(2-oxopropyl)thio]- apart from similar compounds is its specific structure and reactivity. The presence of the oxopropyl group confers unique chemical properties that make it valuable for specific applications in research and industry .
Conclusion
Acetic acid, [(2-oxopropyl)thio]- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
属性
CAS 编号 |
33691-97-3 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.18 g/mol |
IUPAC 名称 |
2-(2-oxopropylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8O3S/c1-4(6)2-9-3-5(7)8/h2-3H2,1H3,(H,7,8) |
InChI 键 |
QHNOJBXNPFOXSV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


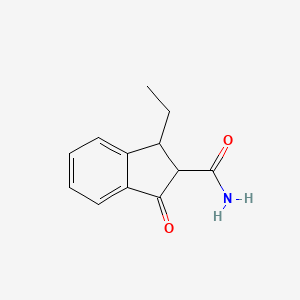
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
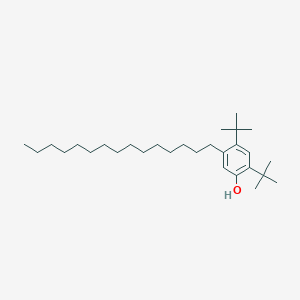
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
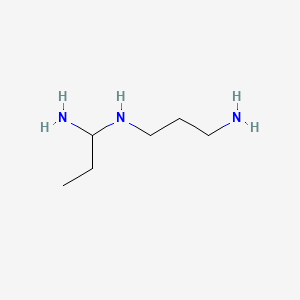
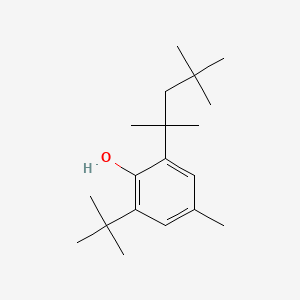
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
